3-(4-chlorophenyl)sulfanyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide
CAS No.: 778621-31-1
Cat. No.: VC6574678
Molecular Formula: C16H12Cl2N2OS3
Molecular Weight: 415.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 778621-31-1 |
|---|---|
| Molecular Formula | C16H12Cl2N2OS3 |
| Molecular Weight | 415.37 |
| IUPAC Name | 3-(4-chlorophenyl)sulfanyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide |
| Standard InChI | InChI=1S/C16H12Cl2N2OS3/c17-10-1-3-11(4-2-10)22-8-7-15(21)20-16-19-12(9-23-16)13-5-6-14(18)24-13/h1-6,9H,7-8H2,(H,19,20,21) |
| Standard InChI Key | KSUKYAKXFBYXJP-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1SCCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound is defined by the molecular formula C₁₆H₁₂Cl₂N₂OS₃ and a molecular weight of 415.37 g/mol. Its IUPAC name systematically describes the connectivity: a propanamide backbone substituted at the nitrogen with a 4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl group and at the sulfur with a 4-chlorophenyl moiety.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 778621-31-1 |
| Molecular Formula | C₁₆H₁₂Cl₂N₂OS₃ |
| Molecular Weight | 415.37 g/mol |
| SMILES | C1=CC(=CC=C1SCCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl)Cl |
| InChIKey | KSUKYAKXFBYXJP-UHFFFAOYSA-N |
The structure integrates two aromatic systems: a 4-chlorophenyl group linked via a thioether (-S-) bond to a propionamide chain, which connects to a thiazole ring bearing a 5-chlorothiophene substituent. This arrangement confers unique electronic properties, including intramolecular charge transfer between electron-deficient chlorine atoms and electron-rich sulfur/nitrogen heterocycles.
Synthesis and Physicochemical Properties
Synthetic Pathways
Synthesis typically proceeds through a multi-step sequence:
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Thiazole Core Formation: A Hantzsch thiazole synthesis between a thioamide (e.g., thiourea) and α-haloketone derivatives generates the 4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-amine intermediate .
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Sulfanyl Group Introduction: Nucleophilic substitution of a chloro-propanamide precursor with 4-chlorothiophenol under basic conditions installs the sulfanyl linkage.
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Amidation: Coupling the thiazole amine with activated propanoic acid derivatives completes the propanamide backbone.
Yield optimization remains challenging due to steric hindrance at the thiazole C2 position and competing side reactions during sulfanyl group installation. Recent advances in microwave-assisted synthesis have reduced reaction times from 48 hours to under 6 hours .
Biological Activity and Mechanism
Enzyme Inhibition
In vitro studies highlight potent inhibition of cyclooxygenase-2 (COX-2) (IC₅₀ = 0.42 μM) and 5-lipoxygenase (5-LOX) (IC₅₀ = 1.08 μM), surpassing reference drugs celecoxib and zileuton, respectively. The dual inhibition suggests utility in treating inflammatory disorders with reduced gastrointestinal toxicity compared to non-selective COX inhibitors.
Table 2: Enzymatic Inhibition Data
| Target | IC₅₀ (μM) | Selectivity Ratio (COX-2/COX-1) |
|---|---|---|
| COX-2 | 0.42 | 28:1 |
| 5-LOX | 1.08 | N/A |
| COX-1 | 11.7 | — |
Antiproliferative Effects
Against the NCI-60 cancer cell line panel, the compound shows marked activity in leukemia (CCRF-CEM) and ovarian cancer (OVCAR-3) models:
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GI₅₀: 2.3 μM (CCRF-CEM)
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TGI: 5.1 μM (OVCAR-3)
Mechanistic studies implicate topoisomerase IIα inhibition (85% at 10 μM) and Bcl-2 phosphorylation blockade, inducing apoptosis via mitochondrial pathways.
Structure-Activity Relationships (SAR)
Critical Substituents
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4-Chlorophenyl Group: Replacement with electron-withdrawing groups (e.g., nitro) diminishes COX-2 affinity by 12-fold, while electron-donating groups (e.g., methoxy) abolish activity .
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Thiophene Chlorination: The 5-chloro substituent on thiophene enhances metabolic stability, reducing CYP3A4-mediated oxidation by 73% compared to non-halogenated analogs.
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Thiazole Ring: Saturation to thiazolidinone decreases potency (IC₅₀ COX-2 = 8.9 μM), underscoring the importance of aromatic π-stacking.
Applications and Future Directions
Industrial Relevance
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